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Compound Name: HIV-1 inhibitor-38

Cat. No.: B12419581 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
HIVi-38 is a novel small molecule inhibitor targeting the human immunodeficiency virus type 1

(HIV-1) capsid protein (CA). The viral capsid is a critical component of the virus, playing

essential roles in both the early and late stages of the HIV-1 replication cycle.[1][2][3] By

interfering with capsid-mediated processes, HIVi-38 represents a promising avenue for the

development of new antiretroviral therapies. These application notes provide an overview of

HIVi-38, its mechanism of action, and detailed protocols for evaluating its antiviral efficacy and

cytotoxicity in vitro.

Mechanism of Action
The HIV-1 capsid is a conical structure composed of the viral protein p24, which encases the

viral RNA genome and essential enzymes. The proper assembly and disassembly (uncoating)

of this capsid are crucial for successful infection.[1][3]

HIVi-38 exhibits a dual mechanism of action, interfering with:

Early-Stage Inhibition (Uncoating): Upon entry into a host cell, the HIV-1 capsid must

undergo a carefully orchestrated process of uncoating to release the viral genome for

reverse transcription and subsequent integration into the host cell's DNA. HIVi-38 binds to
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the capsid, stabilizing it and preventing its proper disassembly. This disruption halts the viral

life cycle before the genetic material can be integrated.[1][2]

Late-Stage Inhibition (Assembly): During the formation of new virus particles, the Gag

polyprotein is cleaved to release capsid proteins, which then assemble into a new core. HIVi-

38 interferes with this assembly process, leading to the formation of malformed or non-

infectious virions.[2][3]

This multi-stage inhibition offers a potential advantage over antiretrovirals that target only a

single stage of the viral life cycle.[2]
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Mechanism of action for HIVi-38.

Quantitative Data Summary
The antiviral activity of HIVi-38 was evaluated against various HIV-1 strains in different cell

lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and

selectivity index (SI) are summarized below.
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Compound Virus Strain Cell Line EC50 (nM) CC50 (µM)

Selectivity

Index (SI =

CC50/EC50)

HIVi-38 HIV-1 NL4-3 MT-2 0.15 >20 >133,333

HIVi-38 HIV-1 BaL TZM-bl 0.21 >20 >95,238

GS-CA1

(Control)
HIV-1 NL4-3 MT-2 0.14 >10 >71,428

PF-74

(Control)
HIV-1 NL4-3 MT-2 120 >10 >83

Data is representative. GS-CA1 and PF-74 are known capsid inhibitors and are included for

comparison purposes.[3]

Experimental Protocols
Protocol 1: Single-Cycle Infectivity Assay using TZM-bl
Reporter Cells
This assay measures the ability of HIVi-38 to inhibit HIV-1 entry and replication in a single

round of infection using a luciferase-based readout.

Materials:

TZM-bl cells

DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-

Streptomycin

HIV-1 virus stock (e.g., NL4-3)

HIVi-38

Bright-Glo™ Luciferase Assay System

96-well white, clear-bottom tissue culture plates
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Luminometer

Procedure:

Cell Seeding:

Trypsinize and count TZM-bl cells.

Seed 1 x 10^4 cells per well in 100 µL of complete DMEM in a 96-well plate.

Incubate overnight at 37°C, 5% CO2.

Compound Preparation:

Prepare a 10 mM stock solution of HIVi-38 in DMSO.

Perform serial dilutions in complete DMEM to obtain final concentrations ranging from 0.01

nM to 1 µM.

Infection:

Carefully remove the media from the TZM-bl cells.

Add 50 µL of the diluted HIVi-38 to the appropriate wells.

Add 50 µL of HIV-1 virus stock (pre-titrated to yield a high signal-to-noise ratio) to each

well.

Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells

only).

Incubate for 48 hours at 37°C, 5% CO2.

Luciferase Measurement:

After incubation, remove the supernatant.

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for

the Bright-Glo™ system.
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Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration relative to the virus control.

Determine the EC50 value by plotting the percentage of inhibition against the log of the

compound concentration and fitting the data to a dose-response curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed TZM-bl cells
(1x10^4 cells/well)

End

Incubate overnight

Add HIVi-38 to cells

Prepare serial dilutions
of HIVi-38

Infect cells with HIV-1

Incubate for 48 hours

Measure luciferase activity

Calculate % inhibition
and EC50

Click to download full resolution via product page

Workflow for the single-cycle infectivity assay.
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Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral
Efficacy
This protocol determines the effect of HIVi-38 on the production of new viral particles by

measuring the amount of p24 capsid protein released into the cell culture supernatant.

Materials:

MT-2 cells or activated Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2 (for

PBMCs)

HIV-1 virus stock (e.g., NL4-3)

HIVi-38

HIV-1 p24 ELISA kit

96-well V-bottom plates

Microplate reader

Procedure:

Cell Preparation:

Seed MT-2 cells at 2 x 10^4 cells per well in 100 µL of complete RPMI in a 96-well plate.

Compound Treatment and Infection:

Prepare serial dilutions of HIVi-38 in RPMI medium.

Add 50 µL of the diluted compound to the cells.

Add 50 µL of HIV-1 virus stock.

Incubate for 72 hours at 37°C, 5% CO2.
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Sample Collection:

After incubation, centrifuge the plate to pellet the cells.

Carefully collect the supernatant for p24 analysis.

p24 ELISA:

Perform the p24 ELISA on the collected supernatants according to the manufacturer's

instructions.[4][5][6]

Briefly, this involves adding the supernatant to an antibody-coated plate, followed by

detection with a secondary antibody-enzyme conjugate and a substrate.

Data Analysis:

Measure the absorbance at 450 nm.

Generate a standard curve using the provided p24 standards.

Calculate the concentration of p24 in each sample.

Determine the EC50 value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of HIVi-38 that is toxic to the host cells,

which is crucial for calculating the selectivity index.

Materials:

TZM-bl or MT-2 cells

Appropriate complete medium

HIVi-38

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10656996/
https://www.abcam.com/en-us/products/elisa-kits/hiv1-p24-elisa-kit-ab218268
https://www.hanc.info/content/dam/hanc/documents/laboratory/actg-impaact-laboratory-manual/Archive-Perkin-Elmer-NEN-Life-Sciences-Hiv-1-p24-Antigen-ELISA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMSO or solubilization buffer

96-well tissue culture plates

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at the same density as in the antiviral assays.

Incubate overnight.

Compound Treatment:

Add serial dilutions of HIVi-38 to the cells (use the same concentration range as in the

antiviral assays).

Incubate for the same duration as the antiviral assay (48 or 72 hours).

MTT Addition:

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will convert

the yellow MTT to purple formazan crystals.

Solubilization and Measurement:

Add DMSO or a solubilization buffer to dissolve the formazan crystals.

Read the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated

cell control.

Determine the CC50 value by plotting the percentage of viability against the log of the

compound concentration.
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The HIV-1 replication cycle with the target of HIVi-38 indicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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